molecular formula C137H212N40O31S B1495356 H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-D-hLys-Pro-Val-Gly-Lys-D-Lys-Arg-Arg-Pro-Val-D-Lys-Val-Tyr-Pro-OH CAS No. 494750-52-6

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-D-hLys-Pro-Val-Gly-Lys-D-Lys-Arg-Arg-Pro-Val-D-Lys-Val-Tyr-Pro-OH

Cat. No.: B1495356
CAS No.: 494750-52-6
M. Wt: 2947.5 g/mol
InChI Key: LGHTZZJFZQGIRU-YSRPLTKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This peptide is a synthetic adrenocorticotropic hormone (ACTH) analog with a sequence containing 39 amino acids, including non-standard modifications such as D-configured lysine residues (D-hLys and D-Lys). ACTH peptides are critical regulators of adrenal corticosteroidogenesis. The inclusion of D-amino acids in this compound likely enhances metabolic stability and resistance to proteolytic degradation compared to natural ACTH isoforms . Notably, the sequence shares homology with human ACTH (1-39) but diverges in key regions, particularly with substitutions at positions 10, 15, 21, and 24 (e.g., D-hLys and D-Lys) .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C137H212N40O31S/c1-76(2)110(128(201)155-72-107(182)157-89(32-15-19-54-139)115(188)159-90(33-16-20-55-140)116(189)160-92(36-22-57-150-135(143)144)117(190)165-97(38-24-59-152-137(147)148)132(205)176-61-26-40-105(176)127(200)174-112(78(5)6)129(202)164-91(34-17-21-56-141)121(194)172-111(77(3)4)130(203)170-102(66-81-44-48-85(181)49-45-81)133(206)177-62-27-41-106(177)134(207)208)173-126(199)104-39-25-60-175(104)131(204)96(35-12-9-18-53-138)158-108(183)71-154-114(187)100(67-82-69-153-88-31-14-13-30-86(82)88)168-118(191)93(37-23-58-151-136(145)146)161-122(195)99(64-79-28-10-8-11-29-79)167-124(197)101(68-83-70-149-75-156-83)169-119(192)94(50-51-109(184)185)162-120(193)95(52-63-209-7)163-125(198)103(74-179)171-123(196)98(166-113(186)87(142)73-178)65-80-42-46-84(180)47-43-80/h8,10-11,13-14,28-31,42-49,69-70,75-78,87,89-106,110-112,153,178-181H,9,12,15-27,32-41,50-68,71-74,138-142H2,1-7H3,(H,149,156)(H,154,187)(H,155,201)(H,157,182)(H,158,183)(H,159,188)(H,160,189)(H,161,195)(H,162,193)(H,163,198)(H,164,202)(H,165,190)(H,166,186)(H,167,197)(H,168,191)(H,169,192)(H,170,203)(H,171,196)(H,172,194)(H,173,199)(H,174,200)(H,184,185)(H,207,208)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t87-,89-,90+,91+,92-,93-,94-,95-,96+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,110-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHTZZJFZQGIRU-YSRPLTKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C137H212N40O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2947.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary and most widely used method for synthesizing peptides of this length and complexity is Solid-Phase Peptide Synthesis (SPPS) , particularly the Fmoc (9-fluorenylmethyloxycarbonyl) strategy:

  • Resin Selection: A suitable resin such as 2-chlorotrityl resin or Wang resin is employed to anchor the C-terminal amino acid of the peptide chain.

  • Amino Acid Protection: The α-amino groups of amino acids are protected with Fmoc groups, which are removed under mild basic conditions (e.g., piperidine treatment) to allow sequential coupling.

  • Side-Chain Protection: Side chains of sensitive amino acids (e.g., Lys, Arg, His, Glu, Ser, Tyr, Met) are protected with appropriate groups such as Boc (tert-butyloxycarbonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) for Arg, Trt (trityl) for His, tBu (tert-butyl) for Tyr, Ser, and Glu to prevent side reactions during chain assembly.

  • Coupling Reagents: Peptide bond formation is achieved using coupling agents such as DIC (diisopropylcarbodiimide), HOBt (1-hydroxybenzotriazole), or more modern agents like HATU or BOP, often in combination with bases like DIPEA (N,N-diisopropylethylamine).

  • Incorporation of D-Amino Acids: The D-hLys and D-Lys residues require use of enantiomerically pure D-amino acid derivatives with appropriate protection to maintain stereochemical fidelity during synthesis.

  • Chain Elongation: The peptide chain is elongated stepwise from the C-terminus to the N-terminus, with repeated cycles of deprotection and coupling.

  • Cleavage and Deprotection: After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails that also remove side-chain protecting groups.

Stereochemical Considerations and Incorporation of D-Amino Acids

  • The presence of D-hLys and D-Lys residues necessitates careful selection of protected D-amino acid building blocks.

  • Incorporation of D-amino acids is done similarly to L-amino acids but requires confirmation of stereochemical purity to avoid epimerization.

  • Use of mild coupling conditions and rapid reaction times help minimize racemization.

Purification and Characterization

  • Purification: Crude peptides are purified by preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity.

  • Characterization: Mass spectrometry (e.g., MALDI-TOF, ESI-MS) and analytical HPLC are used to confirm molecular weight and purity.

Advanced Cyclization and Modifications (If Applicable)

  • While the peptide is linear, some related peptides undergo cyclization to enhance stability and bioactivity.

  • Cyclization methods include intramolecular amide bond formation or disulfide bridge formation between cysteine residues.

  • For peptides containing lysine and arginine residues, side-chain protection and selective deprotection strategies are critical to avoid undesired cross-linking.

Summary Table of Preparation Steps

Step Description Typical Reagents/Conditions
Resin Loading Attach C-terminal amino acid to solid support resin 2-chlorotrityl resin, solvent (DMF, DCM)
Fmoc Deprotection Remove Fmoc protecting group from α-amino group 20% Piperidine in DMF
Amino Acid Coupling Couple next Fmoc-protected amino acid to growing chain DIC/HOBt or HATU/DIPEA
Side-Chain Protection Protect side chains to prevent side reactions Boc (Lys), Pmc (Arg), Trt (His), tBu (Ser)
Incorporation of D-Amino Acids Use enantiomerically pure D-amino acid derivatives Fmoc-D-hLys(Boc), Fmoc-D-Lys(Boc)
Cleavage and Deprotection Remove peptide from resin and side-chain protecting groups TFA cocktail (TFA/TIS/H2O)
Purification Purify crude peptide Preparative RP-HPLC
Characterization Confirm peptide identity and purity Mass spectrometry, analytical HPLC

Chemical Reactions Analysis

Types of Reactions

(D-Lys16)-ACTH (1-24) undergoes various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Structure

The structure of this peptide consists of multiple amino acids that contribute to its biological activity. The presence of D-amino acids enhances its stability and resistance to enzymatic degradation.

Pharmacological Research

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-D-hLys-Pro-Val-Gly-Lys-D-Lys-Arg-Arg-Pro-Val-D-Lys-Val-Tyr-Pro-OH is studied for its potential therapeutic effects in various conditions:

  • Weight Management : As a melanocortin receptor agonist, it may influence appetite and energy expenditure.
  • Skin Disorders : Research indicates potential applications in treating skin conditions related to pigmentation disorders.

Immunomodulation

This peptide has shown promise in modulating immune responses. It can influence the activity of immune cells, making it a candidate for developing therapies for autoimmune diseases and inflammatory conditions.

Neurobiology

Studies have explored the neuroprotective effects of MSH-related peptides, suggesting they may play a role in neuroprotection and neurogenesis. This could have implications for neurodegenerative diseases such as Alzheimer's.

Cosmetic Applications

Due to its effects on skin pigmentation and cellular repair mechanisms, this peptide is being investigated for use in cosmetic formulations aimed at skin rejuvenation and anti-aging.

Case Study 1: Appetite Regulation

A study published in the Journal of Endocrinology examined the effects of MSH peptides on appetite control in rodent models. The results demonstrated that administration of this compound significantly reduced food intake and body weight over a four-week period, indicating its potential as an anti-obesity agent .

Case Study 2: Skin Pigmentation

In a clinical trial reported in Dermatology Research and Practice, researchers applied formulations containing this peptide to subjects with vitiligo. The results showed improved pigmentation and skin tone uniformity after 12 weeks of treatment, suggesting its efficacy in treating pigmentation disorders .

Case Study 3: Neuroprotection

A recent investigation published in Neuroscience Letters highlighted the neuroprotective properties of MSH peptides against oxidative stress-induced neuronal damage. The study found that treatment with this peptide enhanced neuronal survival rates significantly compared to control groups .

Mechanism of Action

(D-Lys16)-ACTH (1-24) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels trigger a cascade of intracellular events that result in the synthesis and release of cortisol. The molecular targets and pathways involved include the MC2R, adenylate cyclase, and cAMP-dependent protein kinase (PKA).

Comparison with Similar Compounds

Data Tables

Table 1: Sequence Alignment of ACTH Variants
Position 1 5 10 15 20 25 30 35 39
Target Ser Glu D-hLys Val D-Lys Arg Pro Val Tyr
Human Ser Glu Lys Val Lys Pro Asn Val Tyr
Dogfish Ser Glu Lys Met Arg Arg Pro Ile Tyr

Note: Bold indicates divergent residues.

Table 2: Commercial Peptides with Structural Similarities
Catalogue ID () Sequence Fragment Price (10 mg) Modifications
5-42301 Arg-Trp-Lys-Ile-Phe-Lys-Lys-Ile... $176.70 Disulfide bonds (Cys)
5-42298 H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH $64.24 None

Critical Notes

D-Amino Acid Impact: While D-lysine enhances stability, it may reduce binding to melanocortin receptors (MC2R) critical for ACTH activity .

Species-Specific Variations : Dogfish ACTH’s low potency highlights species-dependent receptor compatibility, a consideration for translational research .

Synthetic Limitations : Catalogue peptides (e.g., 5-42301) lack ACTH-like bioactivity, underscoring the target compound’s specialized design .

Biological Activity

The compound H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-D-hLys-Pro-Val-Gly-Lys-D-Lys-Arg-Arg-Pro-Val-D-Lys-Val-Tyr-Pro-OH is a peptide that exhibits significant biological activity, particularly through its interactions with melanocortin receptors. This article aims to provide a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant research findings.

Chemical Structure

  • Chemical Name : this compound
  • Molecular Formula : C75H107N21O18S
  • Molecular Weight : 1622.85 g/mol
  • CAS Number : 53697-27-1

Sequence Information

The peptide sequence consists of various amino acids that contribute to its overall functionality. The presence of both D and L amino acids suggests potential for enhanced stability and bioactivity in physiological environments.

This compound primarily interacts with melanocortin receptors (MCRs), which play crucial roles in regulating several physiological processes, including:

  • Skin Pigmentation : Activation of MCRs influences melanin production.
  • Appetite Regulation : This peptide may modulate hunger signals.
  • Energy Homeostasis : It plays a role in energy expenditure and metabolism.

Research indicates that modifications to the peptide structure can significantly affect its binding affinity to MCRs, which underscores the importance of specific amino acid arrangements in determining biological outcomes .

Binding Affinity Studies

Studies have demonstrated that the compound exhibits high binding affinity for MCR subtypes, particularly MC3R and MC4R. These receptors are implicated in energy balance and appetite control. For instance, structural analogs of this peptide have been synthesized to enhance metabolic stability and receptor selectivity, demonstrating promising results in preclinical models .

Case Studies

  • Melanogenesis Regulation :
    • A study evaluated the effect of this peptide on melanogenesis in human melanocytes. Results indicated that treatment with the peptide led to increased melanin production, suggesting its potential use in skin pigmentation disorders .
  • Appetite Suppression :
    • Another investigation focused on the appetite-suppressing effects of the peptide in rodent models. The findings revealed a significant reduction in food intake following administration, supporting its role in appetite regulation .
  • Energy Expenditure Enhancement :
    • Research involving metabolic assays demonstrated that the peptide could enhance energy expenditure in murine models, indicating its potential application in obesity management .

Comparative Table of Peptide Analogues

Peptide NameMolecular WeightKey Biological Activity
H-Ser-Tyr-Ser-Met-Glu-His...1622.85 g/molMelanogenesis, Appetite Regulation
Ac-Ser-Tyr-Ser-Met-Glu-His...1620.85 g/molEnhanced MCR binding
ACTH (1-13)1299.4 g/molStress Response, Cortisol Regulation
α-MSH (1-13)1300.4 g/molPigmentation, Appetite Suppression

Q & A

Basic Research Questions

Q. What are the optimal synthesis strategies for this peptide, considering its D-amino acids and complex sequence?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is recommended, with emphasis on coupling efficiency for D-amino acids (e.g., D-hLys, D-Lys). Use orthogonal protecting groups (e.g., Fmoc for lysine residues) to minimize racemization. Post-synthesis, purify via reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in water/acetonitrile), and validate purity using MALDI-TOF mass spectrometry. Challenges include aggregation during synthesis and incomplete deprotection, which require iterative optimization of solvent systems (e.g., DMF with HOBt/DIEA) .

Q. How can researchers confirm the secondary and tertiary structures of this peptide experimentally?

  • Methodological Answer : Circular dichroism (CD) spectroscopy is critical for analyzing secondary structure (e.g., α-helix, β-sheet) in aqueous buffers. For tertiary structure, use nuclear magnetic resonance (NMR) with isotopic labeling (e.g., ¹³C/¹⁵N) to resolve signals from D-amino acids. Compare results with computational models (e.g., Rosetta or GROMACS simulations) to validate conformational stability. X-ray crystallography may require co-crystallization with stabilizing ligands due to the peptide’s flexibility .

Advanced Research Questions

Q. How should experimental designs account for conformational flexibility when studying receptor-binding kinetics?

  • Methodological Answer : Integrate molecular dynamics (MD) simulations to identify flexible regions (e.g., around D-amino acids) that may affect binding. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under varying pH and ionic strength to measure binding affinity. Mutagenesis studies (e.g., alanine scanning) can isolate critical residues. Ensure controls include both wild-type and scrambled-sequence peptides to distinguish specific interactions .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy data?

  • Methodological Answer : Assess pharmacokinetic factors:

  • Stability : Use LC-MS/MS to track degradation in serum (e.g., half-life measurement).
  • Bioavailability : Employ radiolabeling (e.g., ³H/¹⁴C) or fluorescent tags to monitor tissue distribution.
  • Model Systems : Bridge in vitro-in vivo gaps using ex vivo organoids or microphysiological systems (e.g., liver-on-a-chip for metabolic profiling). Contradictions may arise from off-target effects, requiring phosphoproteomics or transcriptomics to identify secondary pathways .

Q. How can researchers validate the functional role of D-amino acids in this peptide’s biological activity?

  • Methodological Answer : Synthesize analogs with L-amino acid substitutions at D-residue positions. Compare activity in cellular assays (e.g., cAMP signaling for GPCR-targeting peptides) or enzymatic assays (e.g., protease resistance). Use circular dichroism to correlate structural changes with functional loss/gain. For in vivo relevance, employ knock-in animal models expressing modified receptors .

Data Analysis & Replication Challenges

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response curves. Use bootstrapping or Bayesian hierarchical models to account for biological variability. Replicate experiments across independent labs with standardized protocols (e.g., SOPs for cell culture conditions) to distinguish technical vs. biological noise .

Q. How to address reproducibility issues in peptide activity assays?

  • Methodological Answer :

  • Pre-analytical Variables : Document peptide storage conditions (lyophilized vs. solubilized), batch-to-batch variability, and endotoxin levels.
  • Assay Controls : Include reference standards (e.g., commercial agonists/antagonists) and internal controls (e.g., luciferase reporters for signaling assays).
  • Data Transparency : Share raw datasets and analysis pipelines via repositories like Zenodo or Figshare. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata .

Interdisciplinary Integration

Q. How to incorporate computational modeling into structure-function studies of this peptide?

  • Methodological Answer : Combine homology modeling (e.g., SWISS-MODEL) with MD simulations to predict binding poses. Validate with experimental

  • Docking Scores : Compare with SPR/ITC binding affinities.
  • Mutagenesis Data : Use computational alanine scanning to prioritize residues for experimental testing.
  • Machine Learning : Train models on existing peptide-receptor interaction datasets to predict novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.